molecular formula C11H18N4O B2942980 N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide CAS No. 1220176-46-4

N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide

Cat. No.: B2942980
CAS No.: 1220176-46-4
M. Wt: 222.292
InChI Key: NLTHSZGNASJNCM-UHFFFAOYSA-N
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Description

The N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide scaffold is a key intermediate in medicinal chemistry for the discovery and development of new bioactive molecules. Compounds based on the pyrazolo[4,3-c]pyridine core have demonstrated significant research value as inhibitors for challenging therapeutic targets. For instance, molecular hybrids incorporating this pharmacophore have been developed as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS) , a latent drug target for tuberculosis treatment, showing promising in vitro antitubercular activity . Furthermore, the closely related tetrahydropyrazolopyridinone scaffold is recognized in pharmacological research as a novel class of highly potent and selective allosteric inhibitors for LIM domain kinases (LIMK1/2) . LIMKs are serine/threonine kinases that regulate actin cytoskeletal dynamics and are implicated in disease pathways for certain cancers and neurological disorders such as Fragile X Syndrome; inhibitors of this target are valuable chemical probes for research . The structural features of this compound, including the saturated pyrazolopyridine ring system and the tert-butyl carboxamide moiety, make it a versatile building block for designing potential therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-11(2,3)13-10(16)9-7-6-12-5-4-8(7)14-15-9/h12H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHSZGNASJNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NNC2=C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Substituents) Substituent Positions Molecular Weight (g/mol) Purity Key Properties/Applications Source/Evidence
N-tert-butyl-3-carboxamide (Target) 3-carboxamide (N-tert-Bu) ~233 (calculated) N/A Likely intermediate for drug design Inferred
tert-butyl 3-(trifluoromethyl)-5-carboxylate 3-CF₃, 5-CO₂t-Bu 291.27 ≥97% Enhanced electronegativity; stability Aladdin Scientific
tert-butyl 3-iodo-5-carboxylate 3-I, 5-CO₂t-Bu N/A 97% Halogen for cross-coupling reactions Aladdin
Ethyl 1-methyl-3-carboxylate hydrochloride 1-Me, 3-CO₂Et 245.7 ≥95% Improved solubility (HCl salt) CymitQuimica
3-Amine dihydrochloride 3-NH₂ N/A High purity Water-soluble intermediate American Elements
5-[(tert-butoxy)carbonyl]-3-carboxylic acid 3-COOH, 5-CO₂t-Bu N/A N/A Acidic group for conjugation Aladdin Scientific
tert-butyl 7,7-dimethyl-5-carboxylate 5-CO₂t-Bu, 7,7-diMe N/A 97% Steric hindrance for selectivity

Structural and Functional Insights

  • The iodo substituent () serves as a versatile handle for Suzuki or Buchwald-Hartwig cross-coupling reactions .
  • Carboxamide vs. Carboxylate Esters:
    The target compound’s tert-butyl carboxamide group offers hydrogen-bonding capability, which may enhance target engagement compared to carboxylate esters (e.g., ethyl ester in ). However, esters like the ethyl derivative () exhibit higher polarity, improving aqueous solubility, especially as hydrochloride salts .

  • Substituent Effects on Solubility: Hydrochloride salts (e.g., 3-amine dihydrochloride, ) demonstrate superior water solubility, critical for in vitro assays. In contrast, the tert-butyl carboxamide in the target compound likely increases logP, favoring membrane permeability .

Biological Activity

N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide (referred to as N-TB-THP) is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-TB-THP features a pyrazolo-pyridine framework with a tert-butyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is C11H18N4OC_{11}H_{18}N_4O with a molecular weight of approximately 238.29 g/mol. The unique structure contributes to its biological activity through various mechanisms.

Biological Activities

Research indicates that N-TB-THP exhibits several biological activities:

  • Antimicrobial Activity :
    • N-TB-THP has been studied for its inhibitory effects on pantothenate synthetase (PS), a potential target for treating Mycobacterium tuberculosis . Derivatives of this compound showed significant inhibitory activity against PS, suggesting its potential as an antimicrobial agent .
  • Inhibition of Protein-Protein Interactions :
    • The compound has been explored for its ability to inhibit specific protein-protein interactions (PPIs), which are crucial in various diseases. Structure-guided computational screening has led to the development of compounds that inhibit PEX14–PEX5 PPI .
  • Neuroprotective Effects :
    • Recent studies have indicated that N-TB-THP and its derivatives may possess neuroprotective properties by inhibiting DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in Alzheimer's disease. These compounds demonstrated significant antioxidant and anti-inflammatory effects .

Synthesis Methods

The synthesis of N-TB-THP generally involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions : Combining appropriate pyrazole derivatives with tert-butyl amines and carboxylic acids.
  • Cyclization Techniques : Employing cyclization strategies to form the fused ring system characteristic of pyrazolo[4,3-c]pyridines.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-TB-THP is crucial for optimizing its biological activity. Key findings include:

Compound NameCAS NumberSimilarity IndexUnique Features
tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine398491-64-00.85Methyl substitution at nitrogen
tert-butyl 3-amino-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine733757-89-60.74Trifluoromethyl group enhances lipophilicity
tert-butyl 4-(1H-indazol-3-yl)piperidine889945-69-10.79Indazole moiety introduces distinct pharmacophore

These comparisons highlight how specific functional groups and structural characteristics can confer unique biological activities not found in closely related compounds.

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the effectiveness of N-TB-THP derivatives against nonreplicating forms of Mycobacterium tuberculosis , demonstrating promising results that warrant further exploration in drug development .
  • Neuroprotective Activity :
    • Research involving DYRK1A inhibition showed that certain derivatives of N-TB-THP could significantly reduce oxidative stress markers in cellular models . The findings suggest potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. Example Protocol

StepReagents/ConditionsYieldReference
CyclizationHCl (cat.), DCM, 0–20°C75–85%
DeprotectionTFA/DCM (1:1), rt, 2h>90%

Advanced: How can stereochemical challenges in N-tert-butyl derivatives be resolved during synthesis?

Answer:
Stereochemical control is critical for bioactive analogs. Strategies include:

  • Chiral HPLC Separation : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/ethanol mobile phases .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze tert-butyl esters in racemic mixtures .
  • X-ray Crystallography : Confirm absolute configuration using SHELXL for refinement (e.g., apixaban analogs) .

Data Contradiction Note
Conflicting NMR data for diastereomers (e.g., δ 3.5–4.0 ppm for axial vs. equatorial protons) should be cross-validated with NOESY or computational modeling .

Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:

  • NMR :
    • ¹H NMR : Look for pyrazole NH (~δ 12–13 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Carboxamide carbonyls appear at δ 165–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 323.82 for C16H22ClN3O2) .

Q. Table: Key NMR Signals

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrazole NH12.5–13.0-
tert-Butyl1.2–1.4 (s, 9H)27–30 (C(CH3)3)
Carboxamide CO-165–170

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:
Use in silico tools to estimate:

  • Lipophilicity : XLogP3 ~1.8 (similar to PubChem analogs) indicates moderate membrane permeability .
  • Solubility : SwissADME predicts poor aqueous solubility (LogS < -4) due to the tert-butyl group .
  • Target Docking : AutoDock Vina models binding to FXa (PDB: 2P16) with ΔG ≈ -9.5 kcal/mol, suggesting high affinity .

Basic: What are recommended storage conditions for this compound?

Answer:

  • Short-Term : Store at 2–8°C in airtight containers under nitrogen .
  • Long-Term : Lyophilize and store at -20°C with desiccants (e.g., silica gel) .
  • Stability Issues : Tert-butyl esters hydrolyze in humid conditions; monitor via HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Purity Variations : Use LC-MS (≥95% purity) and control for residual solvents (e.g., DMF, DCM) .
  • Assay Conditions : Standardize enzyme inhibition assays (e.g., FXa IC50 in Tris buffer, pH 7.4) .
  • Metabolite Interference : Incubate with liver microsomes to identify active metabolites .

Basic: What pharmacological targets are associated with this scaffold?

Answer:

  • Factor Xa (FXa) Inhibition : Apixaban analogs show nM-level potency (IC50 ~0.08–1.2 nM) .
  • Kinase Modulation : Pyrazolo-pyridines inhibit CDK2/cyclin E (Ki ~50–200 nM) .
  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .

Advanced: What strategies improve synthetic yield of tert-butyl-protected intermediates?

Answer:

  • Catalytic DMAP : Accelerates carbamate formation (yield ↑ 15–20%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (80°C, 150 W) .
  • Work-Up Optimization : Extract with ethyl acetate (3×) to recover polar byproducts .

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